molecular formula C18H30O5 B14814790 (Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid CAS No. 179094-11-2

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid

Cat. No.: B14814790
CAS No.: 179094-11-2
M. Wt: 326.4 g/mol
InChI Key: IDKLJIUIJUVJNR-WHLNSVFBSA-N
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Description

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopentyl ring. Its unique configuration and functional groups make it a subject of study in organic chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid involves several steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the cyclopentyl ring: This step may involve cyclization reactions using appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the cyclopentyl ring.

    Formation of the enyl side chain: This involves the addition of the oct-1-enyl group through reactions such as Wittig or Heck coupling.

    Final assembly: The final step involves the coupling of the enyl side chain with the cyclopentyl ring, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the enyl side chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, (Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is investigated for its role in various biochemical pathways. Its structure suggests potential interactions with enzymes and receptors, making it a candidate for studying cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and enyl side chain allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Jasmonic acid: A structurally similar compound with a cyclopentyl ring and enyl side chain.

    Prostaglandins: Compounds with similar functional groups and biological activities.

Uniqueness

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is unique due to its specific stereochemistry and combination of functional groups. This gives it distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

179094-11-2

Molecular Formula

C18H30O5

Molecular Weight

326.4 g/mol

IUPAC Name

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15-,16+,17-/m1/s1

InChI Key

IDKLJIUIJUVJNR-WHLNSVFBSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O

Origin of Product

United States

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